Lamectacin

Description

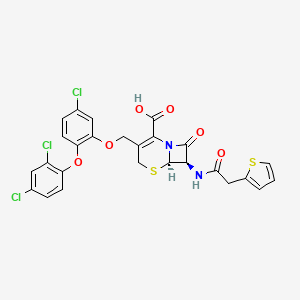

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H19Cl3N2O6S2 |

|---|---|

Molecular Weight |

625.9 g/mol |

IUPAC Name |

(6R,7R)-3-[[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C26H19Cl3N2O6S2/c27-14-3-5-18(17(29)8-14)37-19-6-4-15(28)9-20(19)36-11-13-12-39-25-22(24(33)31(25)23(13)26(34)35)30-21(32)10-16-2-1-7-38-16/h1-9,22,25H,10-12H2,(H,30,32)(H,34,35)/t22-,25-/m1/s1 |

InChI Key |

XKYWDADJBIQZBT-RCZVLFRGSA-N |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)COC4=C(C=CC(=C4)Cl)OC5=C(C=C(C=C5)Cl)Cl |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)COC4=C(C=CC(=C4)Cl)OC5=C(C=C(C=C5)Cl)Cl |

Origin of Product |

United States |

Molecular Mechanisms and Biochemical Interactions of Lamectacin

Lamectacin as an Enzyme-Activated Therapeutic Agent (ECTA) Prodrug Concept

This compound functions as an enzyme-activated therapeutic agent (ECTA) prodrug. googleapis.com The prodrug strategy involves administering a pharmacologically inactive compound that is subsequently converted into an active drug within the body. creative-proteomics.com This conversion is often facilitated by specific enzymes, aiming to improve drug targeting, bioavailability, or reduce toxicity. creative-proteomics.com In the case of this compound, this concept is central to its proposed mechanism, where the inactive prodrug is designed to be activated by an enzyme present at a target site. nih.govscienceboard.netrsc.org

Beta-Lactamase-Mediated Activation of this compound

A key aspect of this compound's mechanism involves its activation by beta-lactamase enzymes. Beta-lactamases are bacterial enzymes that are a primary mechanism of resistance to beta-lactam antibiotics. wikipedia.orgfrontiersin.orgnih.gov These enzymes hydrolyze the beta-lactam ring, rendering the antibiotic inactive. wikipedia.orgfrontiersin.orgnih.gov this compound is designed to exploit this resistance mechanism, being activated by these very enzymes.

Enzymatic Hydrolysis of the Beta-Lactam Nucleus

The activation of this compound by beta-lactamases involves the enzymatic hydrolysis of its beta-lactam nucleus. The beta-lactam ring is a four-atom ring structure common to beta-lactam antibiotics. wikipedia.org Serine beta-lactamases (Classes A, C, and D) catalyze the hydrolysis of the amide bond in the beta-lactam ring through an acylation-deacylation mechanism involving an active-site serine residue. frontiersin.orgnih.govresearchgate.net Metallo-beta-lactamases (Class B) utilize zinc ions to activate a water molecule for the hydrolysis of the beta-lactam ring. wikipedia.orgfrontiersin.orgnih.govnih.gov This hydrolysis by beta-lactamase enzymes is the critical step that initiates the activation of the this compound prodrug.

Release of the Active Moiety (Toxophore)

Following the enzymatic hydrolysis of the beta-lactam nucleus by beta-lactamase, the this compound prodrug undergoes a process that leads to the release of its active moiety, also referred to as the toxophore. This release is a consequence of the structural changes induced by the opening of the beta-lactam ring. The design of this compound incorporates a linker or a structural arrangement that allows for the detachment of the biologically active component upon cleavage of the beta-lactam moiety. google.comgoogle.com This ensures that the active compound is liberated at the site where beta-lactamase is present.

Identification and Role of Triclosan as the Released Toxophore

Research has identified Triclosan as the active moiety, or toxophore, released from this compound upon beta-lactamase-mediated activation. thegoodscentscompany.com Triclosan (PubChem CID: 5564) is a chlorinated aromatic compound known for its antibacterial and antifungal properties. wikipedia.orgumweltprobenbank.decenmed.com It is a widely used biocide found in various consumer and healthcare products. thegoodscentscompany.comumweltprobenbank.denih.gov

Triclosan exerts its antimicrobial effect primarily by binding to the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is encoded by the fabI gene. wikipedia.org This binding enhances the enzyme's affinity for NAD+, leading to the formation of a stable ternary complex (ENR-NAD+-triclosan) that is unable to participate in fatty acid synthesis, a process essential for bacterial cell membrane formation and reproduction. wikipedia.org Vertebrates lack this specific ENR enzyme, which contributes to Triclosan's selective toxicity towards bacteria. wikipedia.org

Investigation of Other Potential Biological Targets and Pathways

Beyond its primary mechanism involving beta-lactamase activation and the release of Triclosan, investigations have explored other potential biological targets and pathways that this compound or its released moiety might interact with.

Dopamine (B1211576) D2 Receptor (DRD2) Antagonism and Associated Signaling Pathways

One area of investigation has focused on the potential for this compound to act as a dopamine D2 receptor (DRD2) antagonist or to influence associated signaling pathways. wikipedia.orgumweltprobenbank.deuni.luidrblab.netidrblab.net The dopamine D2 receptor is a G protein-coupled receptor that plays a significant role in various neurological processes and is a target for several therapeutic drugs, particularly antipsychotics. drugbank.comwikipedia.orgdrugbank.compharmgkb.org DRD2 is coupled to Gi proteins, and its activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. wikipedia.orgmdpi.comnih.gov

Antagonism of the DRD2 receptor blocks the action of dopamine at these receptors. clevelandclinic.orgwikipedia.org Research on DRD2 antagonism has explored its effects on various cellular processes and signaling cascades, including those involved in cell proliferation and neuroprotection. mdpi.comnih.govnih.govnih.gov Studies have indicated that DRD2 antagonism can influence pathways downstream of the receptor, potentially involving interactions with other signaling systems or modulation of protein phosphorylation and calcium ion concentration. wikipedia.orgmdpi.comnih.gov While this compound has been listed in the context of DRD2 antagonism, the specific details of its interaction and the associated signaling pathways require further detailed research to fully elucidate. idrblab.netidrblab.net

G Protein-Coupled Receptor (GPCR) Modulation

This compound has been identified as interacting with the Dopamine D2 receptor (DRD2), which is a known GPCR. idrblab.netidrblab.net GPCRs mediate a wide range of physiological processes by coupling to intracellular G proteins upon ligand binding. nih.govnih.gov The DRD2 receptor is typically coupled to inhibitory G proteins (Gi/Go). nih.govwikipedia.org Activation of DRD2 by agonists leads to the dissociation of the G protein complex, allowing the Gi/Go subunits to modulate downstream effector proteins. In the case of Gi/Go coupling, a primary downstream effect is the inhibition of adenylyl cyclase. nih.govwikipedia.org

Adenylyl Cyclase Inhibition

The interaction of this compound with the Dopamine D2 receptor, which is coupled to inhibitory G proteins (Gi/Go), leads to the modulation of adenylyl cyclase activity. nih.govwikipedia.org Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a critical secondary messenger involved in numerous cellular signaling pathways. Activation of Gi/Go proteins by ligand-bound DRD2 results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. nih.govwikipedia.org

Based on the identified target and the known signaling pathway of DRD2, this compound's interaction is expected to result in the inhibition of adenylyl cyclase activity via the Gi/Go protein pathway. However, detailed biochemical data specifically quantifying the extent and mechanism of adenylyl cyclase inhibition by this compound is not available in the consulted public domain information.

Exploration of Binding Affinities and Selectivity Profiles in in vitro Biochemical Systems

Information regarding the specific binding affinities (e.g., Ki, IC50 values) of this compound for the Dopamine D2 receptor or other potential targets in in vitro biochemical systems is not available in the public domain sources. Similarly, detailed selectivity profiles of this compound across a panel of different receptors, enzymes, or transporters have not been found. Such data are typically generated through extensive in vitro screening assays to understand a compound's potency and specificity. The absence of this detailed data precludes a thorough discussion of Lameectacin's precise binding characteristics and its selectivity profile in biochemical systems based on the available information.

Information regarding the chemical compound "this compound" is not available in the provided search results.

Following a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," no relevant information was found. The search encompassed various databases and scientific repositories, focusing on the specific areas outlined in the user's request, including its use as a model compound in prodrug design, temporary linkages, cascade cleavage mechanisms, and its application in polymeric and hydrogel-based delivery systems.

The absence of any mention of "this compound" in the retrieved documents suggests that this compound may not be a recognized or publicly documented chemical entity within the scope of the available scientific literature. It is possible that "this compound" is a novel, proprietary, or internal designation for a compound not yet described in published research. Alternatively, the provided name may contain a typographical error.

Without any foundational information on "this compound," it is not possible to generate a scientifically accurate and informative article that adheres to the user's detailed outline. The principles and systems described in the outline—such as carrier-linked prodrugs, cascade cleavage, and polymeric delivery systems—are established concepts in medicinal chemistry and drug delivery. However, a thorough discussion of these topics requires a specific model compound, which in this case, "this compound," appears to be unreferenced in the available data.

Therefore, the generation of an article focusing solely on "this compound" cannot be completed at this time. Further clarification on the compound's identity or an alternative subject would be necessary to proceed with the user's request.

Preclinical Pharmacological Investigations in Non Human Biological Systems

In Vitro Antibacterial Activity Studies of Lamectacin and its Active Metabolite

While this compound was investigated for bacterial infections idrblab.net, specific published data on its in vitro antibacterial activity studies, including detailed susceptibility profiles against various bacterial strains (beta-lactamase-positive and negative) and the determination of Minimum Inhibitory Concentrations (MICs), were not located in the conducted search.

Determination of Minimum Inhibitory Concentrations (MICs)

Specific Minimum Inhibitory Concentration (MIC) values for this compound against a panel of relevant bacterial species were not found in the consulted literature. MICs are crucial for understanding the potency of an antibacterial compound against different microorganisms.

Cellular Morphology Studies in Bacterial Systems Following this compound Exposure

Detailed studies investigating the effects of this compound exposure on the cellular morphology of bacteria were not identified. Such studies typically use microscopy techniques to observe changes in bacterial shape, size, and internal structure upon treatment with an antibacterial agent. uoanbar.edu.iqbyjus.commicrobiologyinfo.comwikipedia.orgnih.gov

Assessment of Toxophore Release and Activity in Experimental Media

Information specifically concerning the potential release and activity of a "toxophore" (a chemical group responsible for toxicity or a specific biological activity) from this compound in experimental media was not found in the available public data.

In Vivo Preclinical Efficacy Assessments in Animal Models of Infection

Evaluation of Compound Activity in Relevant Preclinical Models

Specific data evaluating the activity of this compound in relevant preclinical animal models designed to mimic bacterial infections in humans were not found.

Analysis of Factors Influencing in vivo Activity, such as Serum Protein Binding

Serum protein binding is a critical factor influencing the in vivo activity of a drug candidate during preclinical investigations. The extent to which a compound binds to plasma proteins affects its free concentration in circulation, which is the fraction available to distribute into tissues, interact with its target, undergo metabolism, and be excreted bioivt.comxenotech.comnih.govfrontiersin.orgbioanalysis-zone.com. Only the unbound fraction is generally considered pharmacologically active frontiersin.orgbioanalysis-zone.com. Therefore, understanding the protein binding profile of a compound in non-human biological systems is essential for predicting its pharmacokinetics and pharmacodynamics and for translating preclinical findings to potential human outcomes xenotech.comnih.govbioanalysis-zone.com.

Factors influencing serum protein binding include the physicochemical properties of the drug (such as lipophilicity, pKa, and polar surface area), the concentration of the drug, the concentration and type of proteins present, and species differences bioanalysis-zone.combioanalysis-zone.com. Albumin is the most abundant protein in plasma and a primary binder for many drugs, particularly acidic and neutral compounds, while alpha-1-acid glycoprotein (B1211001) (AGP) is important for binding basic compounds bioanalysis-zone.com. Interspecies differences in protein binding characteristics can exist, which necessitates evaluating binding in relevant preclinical species to inform translation to humans nih.govbioanalysis-zone.com.

Common methods employed to assess serum protein binding in preclinical studies include equilibrium dialysis and ultrafiltration bioivt.combioanalysis-zone.comnih.govbioanalysis-zone.comdovepress.com. Equilibrium dialysis is often considered a gold standard method bioanalysis-zone.comdovepress.com. These techniques separate the unbound drug from the protein-bound drug using a semi-permeable membrane that allows the free drug to pass through while retaining the larger protein-bound complex bioanalysis-zone.com. Analysis of the drug concentration in the protein-free compartment allows for the determination of the unbound fraction (fu) bioivt.comxenotech.combioanalysis-zone.com.

Despite the general importance of serum protein binding analysis in preclinical studies, specific detailed research findings and data tables pertaining solely to the serum protein binding of the chemical compound this compound in non-human biological systems were not available in the consulted sources. While this compound has been identified as a discontinued (B1498344) drug candidate idrblab.net, comprehensive data on its preclinical protein binding profile in various species could not be retrieved.

Research Methodologies and Analytical Approaches Applied to Lamectacin Studies

Biochemical Assays for Enzyme Kinetics and Prodrug Activation

Biochemical assays are fundamental to understanding how Lamectacin interacts with biological molecules, particularly enzymes. For a prodrug like this compound, these assays are vital for characterizing the activation process, which typically involves enzymatic cleavage to release the active drug molecule. Enzyme kinetics studies provide quantitative data on the rate and efficiency of these enzymatic reactions, including parameters such as Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). nih.gov Understanding these parameters is critical for predicting how efficiently this compound is converted to its active form in biological systems. Prodrug activation can be mediated by various enzymes, including hydrolases like carboxylesterases, which are often involved in cleaving ester bonds present in prodrug structures. mdpi.com Computational simulations can also guide the optimization of enzyme-mediated prodrug activation by providing insights into the structural and energy changes during the reaction cycle. mdpi.com

Beta-Lactamase Enzyme Activity Assays

Given that this compound has been explored in the context of bacterial infections idrblab.net, it is highly probable that studies have investigated its interaction with beta-lactamase enzymes. Beta-lactamases are a major mechanism of resistance to beta-lactam antibiotics, hydrolyzing the beta-lactam ring and rendering the antibiotic inactive. sigmaaldrich.comcreative-biolabs.com Beta-lactamase activity assays are designed to measure the ability of these enzymes to hydrolyze a substrate, often a chromogenic cephalosporin (B10832234) like nitrocefin, which changes color upon hydrolysis, allowing for spectrophotometric detection at specific wavelengths (e.g., 490 nm). sigmaaldrich.comcreative-biolabs.comamr-insights.euabcam.com These assays can be performed in various formats, including 96-well plates for high-throughput screening of potential inhibitors. creative-biolabs.comamr-insights.eu Measuring beta-lactamase activity is essential for assessing the effectiveness of beta-lactam antibiotics and for identifying or evaluating compounds that might inhibit these resistance enzymes. sigmaaldrich.com MALDI-TOF mass spectrometry can also be used to detect beta-lactamase activity by measuring the mass shift of an antibiotic after enzymatic hydrolysis. bruker.com

Application of Radiolabeling Techniques for Mechanism Elucidation

Radiolabeling techniques involve incorporating radioactive isotopes into a molecule to track its fate in biological systems. For this compound, radiolabeling could be applied to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile. By using radiolabeled this compound, researchers can quantify the parent compound and its metabolites in various tissues and biological fluids over time. This provides crucial data on how the compound is processed by the body, where it accumulates, and how it is eliminated. Radiolabeling, often coupled with chromatographic methods, is a powerful tool for identifying and characterizing metabolites, even at low concentrations. nih.govresearchgate.net This approach helps in understanding the enzymatic pathways involved in prodrug activation and the subsequent metabolic transformations of the active drug.

Cell-Based Assays for Bacterial Response and Morphological Analysis

Cell-based assays are indispensable for evaluating the biological effects of this compound in a more physiologically relevant context. These assays utilize living cells, such as bacterial cells or host cells, to assess various parameters like cell viability, growth inhibition, and morphological changes in response to the compound. fraunhofer.de For an antibacterial compound like this compound, cell-based assays would be used to determine its minimum inhibitory concentration (MIC) against relevant bacterial strains. creative-biolabs.com Furthermore, these assays can provide insights into the compound's mechanism of action by observing its effects on bacterial morphology. Changes in cell shape, size, or internal structure can indicate how the compound is affecting cellular processes like cell wall synthesis or cell division. nih.govwur.nlmdpi.com Single-cell morphological analysis (SCMA) is a method that can rapidly determine antimicrobial susceptibility by analyzing morphological changes in individual bacterial cells. nih.gov Cell painting assays, a high-throughput imaging-based method, can capture detailed morphological profiles of cells treated with compounds, providing data that can be used to infer the compound's mode of action. wur.nl

Spectroscopic and Chromatographic Methods for Structural and Metabolite Characterization

Spectroscopic and chromatographic methods are essential for the identification, purification, and structural characterization of this compound and its metabolites. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are used to separate complex mixtures, allowing for the isolation of this compound and its related compounds from synthesis mixtures or biological samples. researchgate.netijpsjournal.com Spectroscopic methods, such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, provide detailed information about the molecular structure. nih.govresearchgate.netijpsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful hyphenated technique widely used in drug metabolism studies. researchgate.net LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry, allowing for the detection and structural characterization of metabolites. nih.govnih.gov High-resolution MS can accurately determine the mass-to-charge ratio of ions, aiding in the determination of elemental composition and differentiation of metabolites. researchgate.netnih.gov Tandem MS (MS/MS) provides fragmentation patterns that offer more detailed structural information. nih.gov Infrared ion spectroscopy (IRIS) coupled with LC-MS can further enhance structural elucidation by providing IR spectra of mass-selected ions. nih.gov These techniques are crucial for confirming the structure of synthesized this compound and for identifying and characterizing the various metabolic products formed in vivo or in vitro.

Computational and Bioinformatics Approaches in Target Prediction and Pathway Analysis

Computational and bioinformatics approaches play a significant role in modern drug discovery and can be applied to this compound research for target prediction and pathway analysis. These methods utilize algorithms and databases to predict potential biological targets of a compound based on its chemical structure or similarity to known ligands. iipl.net.cn They can also help in understanding the biological pathways that are likely to be affected by the compound. iipl.net.cnidrblab.net

Utilization of Drug-Target Interaction Databases

Drug-target interaction databases are valuable resources for computational analysis. Databases such as the Therapeutic Target Database (TTD), DrugBank, ChEMBL, and PubChem aggregate information on known drug targets, drug-target interactions, and associated pathways and diseases. iipl.net.cnidrblab.netresearchgate.netnih.gov By searching these databases with the structure or relevant information about this compound, researchers can identify known targets of similar compounds or predict potential targets based on computational models. iipl.net.cnresearchgate.net The presence of this compound in databases like TTD idrblab.net indicates that there is existing information regarding its therapeutic target or its status in the drug development pipeline for bacterial infections. Computational models, including network-based and machine learning approaches, are developed to predict drug-target associations on a large scale, complementing experimental methods. iipl.net.cnnih.gov These databases and computational tools aid in prioritizing experimental studies and provide a broader understanding of the potential biological impact of this compound.

Theoretical Frameworks and Future Research Directions

Refinement of Enzyme-Activated Prodrug Design Principles

The design of enzyme-activated prodrugs relies on the principle of temporary linkage between a carrier and a drug molecule, which is cleaved in vivo by specific enzymes to release the active drug. This activation can occur through enzymatic cleavage alone or a sequence involving enzymatic and non-enzymatic steps. googleapis.com Temporary bonds, such as ester or amide linkages, may undergo hydrolysis in an enzyme-free environment, but the rate is often too slow for therapeutic utility; in vivo, enzymes like esterases or amidases facilitate this cleavage. googleapis.comgoogle.com

Dipeptides have been explored as linkers in prodrug development, often serving as substrates for enzymes or biotransport systems. google.com While enzymatic routes are common, non-enzymatic pathways involving intramolecular cyclization to form diketopiperazines and release the drug have also been studied. google.com The problem of dipeptide-based prodrugs being susceptible to peptidases can potentially be addressed by incorporating non-natural amino acids into the dipeptide motif. google.com

Lamectacin is listed among numerous compounds in patent applications discussing these principles of enzyme-activated prodrugs, including those utilizing dipeptide-based linkers and various temporary linkages designed for enzymatic cleavage. googleapis.comgoogle.comgoogleapis.comgoogleapis.com This suggests that theoretical research concerning this compound as a prodrug would involve refining the design of the temporary linkage and carrier to optimize enzymatic activation and drug release kinetics in a biological setting.

Strategies to Overcome Biological Barriers and Enhance Prodrug Delivery in Research Models

Overcoming biological barriers and enhancing drug delivery are critical aspects of prodrug design. Carrier-linked prodrugs, where an active substance is temporarily linked to a carrier moiety, are a strategy employed to improve physicochemical or pharmacokinetic properties. googleapis.comgoogle.com These carriers can be biologically inert, such as poly(ethylene glycol) (PEG), or possess targeting properties, like antibodies. googleapis.com

Polymeric carrier-linked prodrugs, including those based on macromolecules like carrier proteins, polysaccharides, or PEG, aim for the drug to be released in vivo to regain its biological activity. googleapis.com The reduced biological activity of the prodrug compared to the released drug can be advantageous for achieving slow or controlled release, potentially allowing for the administration of larger amounts without immediate side effects. googleapis.com

Biodegradable hydrogels have also been investigated as carriers in carrier-linked prodrugs, where the biologically active moiety is covalently attached via a temporary prodrug linker to a biodegradable hydrogel acting as the carrier. google.comepo.org The degradation properties of the hydrogel play a role in drug release. google.com

This compound's inclusion in patents describing these carrier-linked and polymeric prodrug systems, including those utilizing PEG and biodegradable hydrogels, indicates that theoretical research directions involve exploring such strategies to enhance its delivery and overcome biological barriers in research models. googleapis.comgoogle.comepo.org While specific data on how these strategies were applied to this compound or their impact on its serum binding or delivery in research models is not detailed in the provided snippets, the theoretical framework suggests these as relevant areas of investigation.

Development of Advanced Prodrug Systems and Targeted Delivery Technologies

The development of advanced prodrug systems and targeted delivery technologies is a continuous area of research aimed at improving drug efficacy and reducing toxicity. This includes the design of polymeric prodrug systems, cascade prodrug systems, and the use of specific activating groups and linkers. google.comgoogleapis.com

Examples of advanced systems discussed in the context where this compound is mentioned include polymeric prodrug systems based on activating groups like mandelic acid, where a masking group is linked to an activating group and conjugated to a polymer. google.comgoogleapis.com Enzymatic activation of the masking group can lead to cleavage and drug release. google.comgoogleapis.com PEG cascade prodrug systems based on linkers like N,N-bis-(2-hydroxyethyl)glycine amide (bicine) have also been described, where enzymatic cleavage of linkages connecting PEG carriers to the linker initiates prodrug activation. google.comgoogleapis.com

The inclusion of this compound in patent applications detailing these advanced prodrug systems, such as those involving polymeric carriers, dipeptide-based linkers, and specific activation mechanisms, highlights the theoretical potential for developing sophisticated delivery technologies for this compound. googleapis.comgoogle.comgoogleapis.comgoogle.comepo.org Future research could theoretically focus on designing and evaluating such advanced systems specifically for this compound to achieve targeted delivery or controlled release.

Exploration of Novel Applications or Dual-Mechanism Approaches based on Identified Biological Interactions

This compound has been identified in the Therapeutic Target Database (TTD) as a drug that was discontinued (B1498344) in Phase 3 development for bacterial infections. idrblab.netidrblab.net This indicates its initial intended application was in the antibacterial domain.

While the TTD also lists the Dopamine (B1211576) D2 receptor (DRD2) as a successful target idrblab.net, the provided information does not establish a direct link between this compound and DRD2 modulation or suggest research into a dual-mechanism approach integrating antibacterial and DRD2 activity for this compound. The available data solely points to its development history related to bacterial infections. idrblab.netidrblab.net

Therefore, based on the provided information, the exploration of novel applications or dual-mechanism approaches for this compound beyond its historical antibacterial focus is not supported by the search results. Theoretical contexts for dual mechanisms involving antibacterial and DRD2 modulation would require evidence of this compound's interaction with both targets, which is not present in the provided snippets.

Contribution of this compound's Research History to General Prodrug Development Paradigms

This compound's presence in various patent applications alongside a wide array of other compounds underscores its role as an example compound considered within the broader scope of prodrug research and development. googleapis.comgoogle.comgoogleapis.comgoogleapis.comgoogle.comepo.org Its inclusion in patents discussing enzyme-activated prodrugs, carrier-linked systems, and advanced delivery technologies suggests that research involving this compound, even if not detailed in the provided snippets, contributes to the general understanding of applying these prodrug paradigms to different types of therapeutic agents.

The fact that this compound reached Phase 3 development for bacterial infections before being discontinued idrblab.netidrblab.net also provides a historical case study within prodrug research. While the reasons for discontinuation are not provided, the trajectory of this compound's development implicitly contributes to the knowledge base regarding the challenges and considerations in translating prodrug strategies for antibacterial compounds from theoretical design through clinical trials. This includes the complexities of achieving sufficient efficacy, favorable pharmacokinetics, and safety profiles in vivo, all of which are central to general prodrug development paradigms.

Q & A

Q. How should researchers design initial experiments to evaluate Lamectacin’s pharmacological efficacy?

Methodological Answer: Begin with in vitro assays (e.g., enzyme inhibition, receptor binding) to establish baseline activity, followed by in vivo models (e.g., rodent studies) for bioavailability and toxicity profiling. Key considerations include:

- Control Groups: Use placebo and positive controls (e.g., existing therapeutics with similar targets) .

- Dosage Range: Test sub-therapeutic to supra-therapeutic doses to identify dose-response relationships .

- Reproducibility: Document protocols in line with guidelines for experimental detail (e.g., compound purity ≥95%, solvent specifications) .

Q. What strategies are recommended for formulating hypotheses about this compound’s mechanism of action?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis: Compare this compound’s chemical structure to known bioactive compounds to predict target pathways .

- Molecular Docking Simulations: Use computational tools to model interactions with potential targets (e.g., kinases, GPCRs) .

- Hypothesis Alignment: Ensure the research question directly addresses gaps in existing literature (e.g., unresolved cytotoxicity in prior studies) .

Q. How can researchers identify gaps in existing literature on this compound?

Methodological Answer:

- Systematic Reviews: Use databases like PubMed, SciFinder, and Web of Science with search terms such as “this compound AND (mechanism OR pharmacokinetics)” .

- Bibliometric Analysis: Map publication trends to highlight understudied areas (e.g., long-term toxicity, drug-drug interactions) .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound studies (e.g., conflicting efficacy results across models)?

Methodological Answer:

- Meta-Analysis: Pool data from multiple studies to assess effect sizes and heterogeneity .

- Replication Studies: Repeat experiments under standardized conditions to isolate variables (e.g., species-specific metabolic differences) .

- Methodological Audit: Compare protocols for disparities in dosing regimens, assay sensitivity, or statistical methods .

Q. What methodologies are critical for validating this compound’s target selectivity in complex biological systems?

Methodological Answer:

- CRISPR-Cas9 Knockout Models: Validate target specificity by observing phenotypic changes in gene-edited cell lines .

- Proteomic Profiling: Use mass spectrometry to identify off-target binding partners .

- Multi-Omics Integration: Correlate transcriptomic, metabolomic, and proteomic data to confirm pathway engagement .

Q. How can researchers optimize experimental protocols to ensure reproducibility in this compound research?

Methodological Answer:

- Pre-registration: Submit study designs to platforms like Open Science Framework to mitigate bias .

- Blinded Analysis: Separate data collection and interpretation teams to reduce confirmation bias .

- Open Data: Share raw datasets and code repositories (e.g., GitHub) for independent validation .

Data Synthesis and Reporting

Q. What frameworks are recommended for synthesizing disparate data on this compound’s pharmacokinetics?

Methodological Answer:

- Compartmental Modeling: Use tools like NONMEM to predict absorption/distribution patterns across tissues .

- Machine Learning: Train algorithms on historical PK data to identify outliers or predictive biomarkers .

Table 1: Example Data Synthesis Workflow

| Step | Method | Outcome |

|---|---|---|

| 1. Data Collection | Literature extraction (IC50, AUC values) | Database of PK parameters |

| 2. Normalization | Adjust for assay variability (e.g., pH, temperature) | Standardized metrics |

| 3. Modeling | Bayesian hierarchical modeling | Population-level PK estimates |

Q. How should researchers navigate ethical and methodological challenges in this compound clinical trial design?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.